Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains both thiophene and pyrazole rings Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring with two nitrogen atoms
Mechanism of Action
Target of Action
Thiophene-based compounds, such as Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate, are known to interact with a variety of biological targets due to their versatile synthetic applicability . They have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that multiple biochemical pathways could be affected
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. The use of ionic liquids as solvents has been explored to improve yields and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Contains a thiophene nucleus and is used as an antispasmodic.
Dorzolamide: Contains a thiophene nucleus and is used as a carbonic anhydrase inhibitor.
Uniqueness
Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate is unique due to the combination of thiophene and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-11(14)9-7-12-13-10(9)6-8-4-3-5-16-8/h3-5,7H,2,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPTWWYITCJNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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